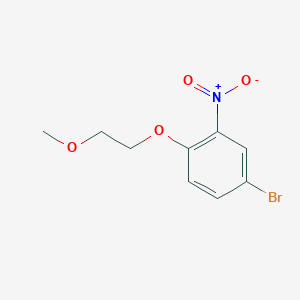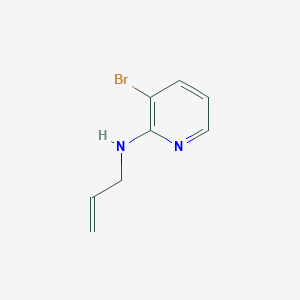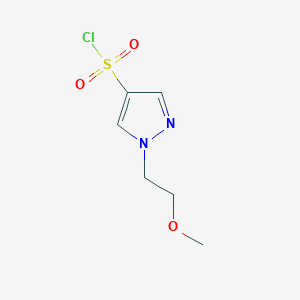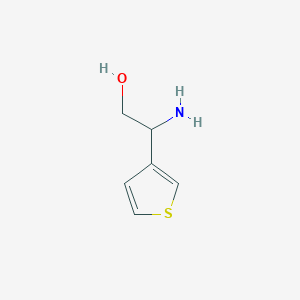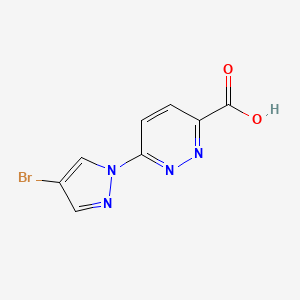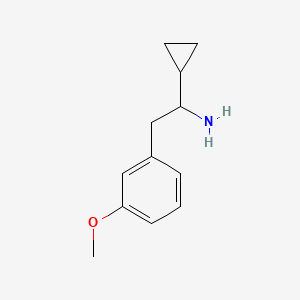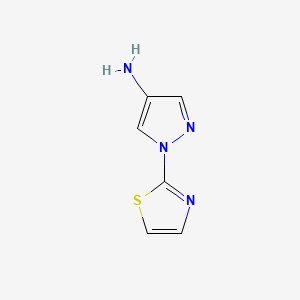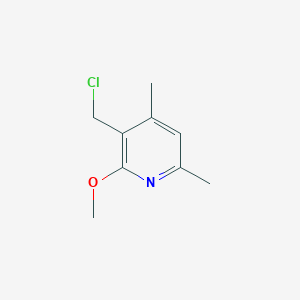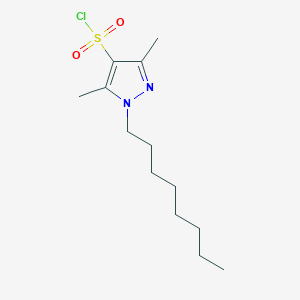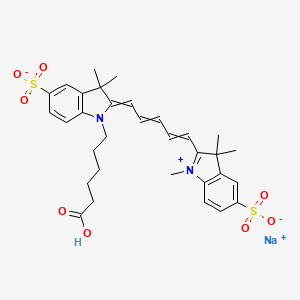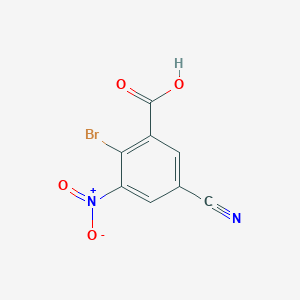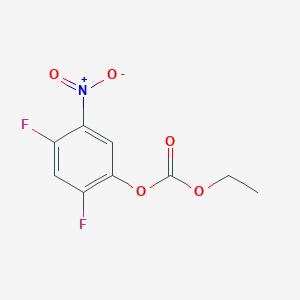
2,4-Difluoro-5-nitrophenyl ethyl carbonate
Vue d'ensemble
Description
“2,4-Difluoro-5-nitrophenyl ethyl carbonate” is a chemical compound with the formula C9H7F2NO5 and a molecular weight of 247.15 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2,4-Difluoro-5-nitrophenyl ethyl carbonate” is 1S/C9H7F2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 . This indicates the presence of an ethyl carbonate group attached to a 2,4-difluoro-5-nitrophenyl moiety.Physical And Chemical Properties Analysis
“2,4-Difluoro-5-nitrophenyl ethyl carbonate” is a solid at room temperature . It has a molecular weight of 247.15 .Applications De Recherche Scientifique
Synthesis of Amino Acid Derivatives
The synthesis of protected amino acids and their derivatives is a crucial step in peptide chemistry. A study by Wünsch, Moroder, and Keller (1981) introduced a new reagent for the introduction of the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids, which represents a related area of interest for derivatives like 2,4-Difluoro-5-nitrophenyl ethyl carbonate in peptide synthesis. Their research highlights the stability of the amino-protecting group under typical peptide synthesis conditions and its selective cleavage under specific conditions, suggesting potential applications for similar compounds in synthesizing peptides (Wünsch, Moroder, & Keller, 1981).
Catalysis and Polymerization
Research on cobaltoporphyrin-catalyzed copolymerization by Anderson et al. (2012) explored the reactivity of porphyrin complexes towards propylene oxide/CO2 coupling/copolymerization. Although not directly involving 2,4-Difluoro-5-nitrophenyl ethyl carbonate, this study illuminates the broader utility of nitro-substituted phenyl compounds in catalysis and polymerization, indicating possible applications in developing eco-friendly polymer materials (Anderson et al., 2012).
Analytical and Sensing Applications
The fluorescent properties of certain compounds can be leveraged for sensing applications. Kuimova et al. (2008) demonstrated the use of a molecular rotor for measuring viscosity in live cells via fluorescence lifetime imaging, showing the potential of fluorophores for biological and chemical sensing. This suggests that compounds like 2,4-Difluoro-5-nitrophenyl ethyl carbonate, by virtue of their nitro and fluoro groups, may find applications in the development of novel sensors, especially if they exhibit unique optical or electrochemical properties (Kuimova, Yahioglu, Levitt, & Suhling, 2008).
Environmental Remediation
The modification of surfaces with nitrophenyl groups without electrochemical induction by Adenier et al. (2005) highlights a method for the spontaneous formation of multilayer coatings. Such research indicates the potential for using nitrophenyl derivatives in environmental applications, such as the development of coatings for water purification or the selective adsorption of pollutants from the environment (Adenier, Cabet-Deliry, Chaussé, Griveau, Mercier, Pinson, & Vautrin-Ul, 2005).
Safety And Hazards
The safety information for “2,4-Difluoro-5-nitrophenyl ethyl carbonate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
(2,4-difluoro-5-nitrophenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDBGDXLSTBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitrophenyl ethyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





